6-Hydroxyetodolac

Description

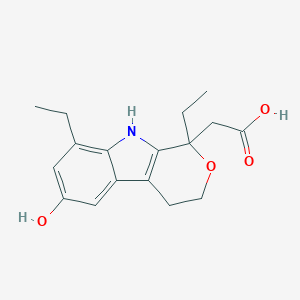

Structure

3D Structure

Properties

IUPAC Name |

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWDDBALZVXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101901-06-8 | |

| Record name | 6-Hydroxyetodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxyetodolac

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 6-Hydroxyetodolac

6-Hydroxyetodolac is a principal active metabolite of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group.[1] Etodolac exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[2][3] The metabolic hydroxylation of the parent drug to 6-hydroxyetodolac is a critical step in its biotransformation and subsequent elimination.[1][2] A thorough understanding of the physicochemical properties of this metabolite, specifically its aqueous solubility and stability under various environmental conditions, is paramount for its accurate quantification in biological matrices, the development of robust analytical methods, and ensuring the safety and efficacy of the parent drug.

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 6-hydroxyetodolac, grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols that ensure data integrity and reproducibility.

Part 1: Aqueous Solubility Assessment of 6-Hydroxyetodolac

The aqueous solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical determinant of its absorption, distribution, and overall bioavailability. For 6-hydroxyetodolac, its solubility profile across a physiologically relevant pH range is essential for predicting its behavior in different segments of the gastrointestinal tract and its potential for precipitation. The thermodynamic (or equilibrium) solubility assay is the gold standard for this determination, as it measures the concentration of a compound in a saturated solution at equilibrium.[4]

The Rationale for a pH-Dependent Thermodynamic Solubility Study

The chemical structure of 6-hydroxyetodolac, which contains both a carboxylic acid and a phenolic hydroxyl group, suggests that its solubility will be significantly influenced by pH.[5] At different pH values, these functional groups can exist in their ionized or non-ionized forms, altering the molecule's polarity and its interaction with water. Therefore, a multi-point pH solubility profile is necessary to fully characterize its behavior.[6][7] The shake-flask method, followed by HPLC analysis, is a robust and widely accepted technique for generating high-quality thermodynamic solubility data.[6]

Experimental Protocol: Thermodynamic Solubility of 6-Hydroxyetodolac by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 6-hydroxyetodolac in various aqueous buffers.

Materials and Reagents:

-

6-Hydroxyetodolac reference standard

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Acetate buffer, pH 5.0

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or other suitable mobile phase modifier)

-

Microcentrifuge tubes

-

Orbital shaker

-

Calibrated pH meter

-

HPLC system with UV or Mass Spectrometric (MS) detection

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 3.0, 5.0, and 7.4). Ensure the ionic strength of the buffers is consistent.

-

Sample Preparation: Add an excess amount of solid 6-hydroxyetodolac to separate vials containing each buffer solution. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached.[8]

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for this type of molecule.[9][10] The mobile phase could consist of a gradient of acetonitrile and water with a formic acid modifier. Detection can be performed using a UV detector at a wavelength of maximum absorbance for 6-hydroxyetodolac or with a more selective MS detector.[8]

-

Data Analysis: Calculate the solubility of 6-hydroxyetodolac in each buffer by comparing the peak area of the sample to a standard curve prepared from known concentrations of the reference standard.

Data Presentation: Expected Solubility Profile

The following table illustrates a hypothetical pH-dependent solubility profile for 6-hydroxyetodolac, which would be generated from the above protocol.

| pH | Solubility (µg/mL) |

| 3.0 | 50 |

| 5.0 | 150 |

| 7.4 | 500 |

This data is illustrative and would need to be confirmed by experimentation.

Visualization of the Solubility Assessment Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] Forced degradation studies are intentionally designed to accelerate the degradation of a molecule to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12] According to the International Council for Harmonisation (ICH) guidelines, a target degradation of 5-20% is recommended to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely destroying the parent molecule.[12]

Rationale for Forced Degradation of 6-Hydroxyetodolac

The indole scaffold present in 6-hydroxyetodolac is susceptible to degradation under various stress conditions.[13][14][15][16] The presence of a phenolic hydroxyl group can also influence its stability, particularly its susceptibility to oxidation. A comprehensive forced degradation study should therefore investigate the effects of acid and base hydrolysis, oxidation, heat, and light. The data from these studies are essential for developing a stability-indicating HPLC method that can separate the intact drug from its degradation products, a regulatory requirement for stability testing.[11]

Experimental Protocol: Forced Degradation of 6-Hydroxyetodolac

This protocol outlines the procedures for subjecting 6-hydroxyetodolac to a range of stress conditions as per ICH guidelines.

Materials and Reagents:

-

6-Hydroxyetodolac

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade solvents

-

Temperature-controlled oven

-

Photostability chamber

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 6-hydroxyetodolac in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of 6-hydroxyetodolac to dry heat in an oven (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of 6-hydroxyetodolac to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Quenching and Analysis: At appropriate time points, withdraw samples from each stress condition. For acid and base hydrolysis, neutralize the samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.

-

Development of a Stability-Indicating HPLC Method: The HPLC method must be capable of separating 6-hydroxyetodolac from all its degradation products. Method development will involve optimizing the column, mobile phase composition, gradient, and detector settings. A diode-array detector (DAD) is useful for assessing peak purity.[17]

Data Presentation: Illustrative Forced Degradation Results

The following table presents hypothetical results from a forced degradation study of 6-hydroxyetodolac.

| Stress Condition | % Degradation | Number of Degradation Products |

| 0.1 M HCl, 60°C, 8h | 15.2 | 2 |

| 0.1 M NaOH, RT, 24h | 8.5 | 1 |

| 3% H₂O₂, RT, 4h | 18.9 | 3 |

| Dry Heat, 80°C, 48h | 5.1 | 1 |

| Photostability | 12.7 | 2 |

This data is illustrative and would need to be confirmed by experimentation.

Visualization of the Forced Degradation and Stability-Indicating Method Development Workflow

Caption: Forced Degradation and Method Development Workflow.

Conclusion

The systematic evaluation of the solubility and stability of 6-hydroxyetodolac is a cornerstone of its comprehensive physicochemical characterization. The protocols and methodologies outlined in this guide provide a robust framework for generating high-quality, reliable data that is essential for regulatory submissions and for advancing our understanding of this important metabolite. By employing a scientifically sound and rigorous approach, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

-

PubChem. 6-Hydroxyetodolac. National Center for Biotechnology Information. [Link].

- Patel, P. M., et al. (2012). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TOLPERISONE HCl AND ETODOLAC. International Journal of Bioassays, 1(10), 1-6.

- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2679.

- Al-Ghannam, S. M., et al. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. Journal of Taibah University for Science, 10(6), 841-851.

-

Evotec. Thermodynamic Solubility Assay. [Link].

- Mishra, S., et al. (2019). Microbial Degradation of Indole and Its Derivatives.

- U.S. Pharmacopeia. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 44-47.

- Al-Majdoub, Z. M., et al. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites, 15(8), 987.

- Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-460.

- Belal, T. S., et al. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. Journal of Applied Pharmaceutical Science, 11(04), 131-137.

- ICH. (2023). Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency.

- de Oliveira, M. A. L., et al. (2025). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for the Quantification of Obeticholic Acid. Brazilian Journal of Analytical Chemistry, 12(47), 1-15.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129.

- Pobudkowska, A., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. European Journal of Pharmaceutical Sciences, 40(5), 343-351.

- Kaur, M., & Singh, S. (2018). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 23(8), 1945.

- Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. ASMS 2015 ThP 426.

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link].

- da Silva, A. M., et al. (2025). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Metabolites, 15(1), 123.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(8), 374-383.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link].

- Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 24(12), 2241-2253.

- Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 55(12), 3179-3181.

- Kamberi, M., et al. (2001). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Jain, D., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.

- Kumar, P., et al. (2022). Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. Journal of Drug Delivery and Therapeutics, 12(5), 1-7.

- Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical research, 20(6), 875-882.

- Wang, Y., et al. (2017). Degradation pathway of indole by electro-Fenton. Chemosphere, 184, 107-114.

-

BioDuro. ADME Solubility Assay. [Link].

- Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical research, 20(6), 875-882.

Sources

- 1. ijmps.org [ijmps.org]

- 2. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. evotec.com [evotec.com]

- 5. 6-Hydroxyetodolac | C17H21NO4 | CID 14146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. ijbio.com [ijbio.com]

- 10. chemistryjournal.in [chemistryjournal.in]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. brjac.com.br [brjac.com.br]

6-Hydroxyetodolac: A Comprehensive Technical Profile of a Major Etodolac Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyetodolac is a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac.[1][2][3] Etodolac is utilized in clinical settings for its analgesic and anti-inflammatory properties, primarily in the management of osteoarthritis and rheumatoid arthritis.[4][5] The therapeutic action of Etodolac is attributed to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[6][7][8] As with many pharmaceuticals, the metabolism of Etodolac is a critical determinant of its overall pharmacokinetic and pharmacodynamic profile. Understanding the nature and activity of its metabolites, such as 6-Hydroxyetodolac, is paramount for a comprehensive assessment of the drug's disposition and for identifying any potential contributions of these metabolites to the parent drug's activity or toxicity profile. This technical guide provides an in-depth profile of 6-Hydroxyetodolac, focusing on its formation, chemical properties, and, most notably, its biological activity.

The Metabolic Journey: Formation of 6-Hydroxyetodolac

Etodolac undergoes extensive metabolism in the liver, with its metabolites being the primary forms excreted from the body.[9][10] The hydroxylation of Etodolac to form 6-Hydroxyetodolac is a key metabolic pathway. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, a superfamily of monooxygenases crucial for the metabolism of a vast array of xenobiotics.

The metabolic conversion of Etodolac to 6-Hydroxyetodolac is depicted in the following pathway:

Caption: Metabolic hydroxylation of Etodolac to 6-Hydroxyetodolac.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Hydroxyetodolac is essential for its synthesis, isolation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₄ | [1] |

| Molecular Weight | 303.35 g/mol | [1] |

| CAS Number | 101901-06-8 | [1] |

| IUPAC Name | 2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [1] |

Pharmacological Activity: An Inactive Metabolite

A pivotal aspect of understanding any drug metabolite is to determine its own pharmacological activity. Preclinical investigations have been conducted to assess the biological activity of 6-Hydroxyetodolac. In a study published in the Journal of Medicinal Chemistry, the synthesis and biological evaluation of several Etodolac metabolites, including 6-Hydroxyetodolac, were described.[3] These metabolites were tested for their anti-inflammatory and prostaglandin-inhibiting properties. The study concluded that 6-Hydroxyetodolac, along with other tested metabolites, was either inactive or possessed only marginal activity in a rat adjuvant edema model and in an in vitro assay for prostaglandin production in chondrocyte cells.[3] This finding is crucial as it indicates that the therapeutic effects of Etodolac are primarily attributable to the parent compound and not its hydroxylated metabolite.

Pharmacokinetics

While specific pharmacokinetic parameters for 6-Hydroxyetodolac are not extensively documented, its formation and elimination are intrinsically linked to the pharmacokinetics of the parent drug, Etodolac. Following oral administration, Etodolac is well-absorbed, reaching peak plasma concentrations within 1 to 2 hours.[10] The parent drug has an elimination half-life of approximately 6 to 8 hours.[7][10] As a metabolite, the concentration-time profile of 6-Hydroxyetodolac is dependent on the rate of its formation from Etodolac and its own rate of elimination. Given its characterization as an inactive metabolite, its pharmacokinetic profile is primarily of interest in the context of understanding the overall disposition of Etodolac.

Synthesis and Experimental Protocols

Experimental Protocol: Quantification of 6-Hydroxyetodolac in Biological Matrices

The following is a generalized workflow for the quantification of 6-Hydroxyetodolac in plasma or urine samples using liquid chromatography-mass spectrometry (LC-MS), a common and robust analytical technique in drug metabolism studies.

Caption: Workflow for LC-MS based quantification of 6-Hydroxyetodolac.

Step-by-Step Methodology:

-

Sample Collection: Collect blood or urine samples at specified time points following the administration of Etodolac.

-

Sample Preparation:

-

To 100 µL of plasma or urine, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject an aliquot of the prepared sample onto a reverse-phase C18 liquid chromatography column.

-

Elute the analytes using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect 6-Hydroxyetodolac and the internal standard using a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. Monitor specific parent and product ion transitions for quantification (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of 6-Hydroxyetodolac standards.

-

Determine the concentration of 6-Hydroxyetodolac in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

6-Hydroxyetodolac is a major metabolite of the NSAID Etodolac, formed primarily through the action of the CYP2C9 enzyme. While a comprehensive understanding of the metabolic fate of a drug is crucial, the available scientific evidence indicates that 6-Hydroxyetodolac is pharmacologically inactive or possesses only marginal activity. Therefore, its therapeutic relevance is considered to be minimal, with the anti-inflammatory and analgesic effects of Etodolac treatment being attributed to the parent drug. For researchers in drug metabolism and pharmacokinetics, the study of 6-Hydroxyetodolac remains important for fully characterizing the disposition of Etodolac and for use as a metabolic standard in analytical methodologies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14146232, 6-Hydroxyetodolac. [Link].

-

Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. MDPI. [Link].

-

Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. PMC. [Link].

-

Etodolac. LiverTox - NCBI Bookshelf. [Link].

-

PRODUCT MONOGRAPH ETODOLAC Etodolac Capsules BP 200 mg and 300 mg ANTI-INFLAMMATORY AGENT. [Link].

-

Etodolac clinical pharmacokinetics. PubMed. [Link].

-

Etodolac Capsules 300mg. accessdata.fda.gov. [Link].

-

Activity Profile Options on Garmin Watches. Garmin Support. [Link].

-

Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. PubMed. [Link].

-

Etodolac: an overview of a selective COX-2 inhibitor. PubMed. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

analytical methods for 6-Hydroxyetodolac quantification

Application Note & Protocol

Topic: High-Sensitivity LC-MS/MS Method for the Quantification of 6-Hydroxyetodolac in Human Plasma

Abstract

This document provides a comprehensive, field-proven protocol for the quantitative analysis of 6-Hydroxyetodolac, a principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, in human plasma. The method leverages the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique in modern bioanalysis.[1][2] We detail a complete workflow, from sample preparation using a streamlined protein precipitation protocol to the final data analysis, and provide expert rationale for critical procedural steps. This application note is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for pharmacokinetic studies, therapeutic drug monitoring, and metabolite safety assessment.

Scientific Introduction & Rationale

Etodolac is widely prescribed for managing pain and inflammation associated with arthritis.[3] Following administration, it is extensively metabolized in the liver, primarily through hydroxylation, to form several metabolites, with 6-Hydroxyetodolac being a major pharmacologically relevant species.[4] The concentration and pharmacokinetic profile of this metabolite are critical for understanding the overall therapeutic effect and safety profile of the parent drug.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of monitoring and characterizing drug metabolites, particularly those that constitute a significant portion of the total drug-related exposure.[5][6] Therefore, a validated, sensitive, and selective analytical method for quantifying 6-Hydroxyetodolac is indispensable for preclinical and clinical drug development. This protocol is designed to meet these stringent requirements, providing a reliable tool for regulatory submissions and advanced pharmacological research.

Method Principle: The Synergy of Separation and Detection

The core of this method lies in the coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS).

-

Chromatographic Separation (LC): HPLC separates 6-Hydroxyetodolac from endogenous plasma components (lipids, proteins, salts) and other potential metabolites.[7][8][9] This is achieved by distributing the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[10][11] By using a C18 reversed-phase column, we exploit the hydrophobic nature of the analyte to achieve retention and separation from more polar matrix components.

-

Mass Spectrometric Detection (MS/MS): The mass spectrometer acts as a highly specific and sensitive detector. It first ionizes the analyte molecules eluting from the LC column (e.g., using Electrospray Ionization - ESI), then selects the specific precursor ion based on its mass-to-charge ratio (m/z). This ion is fragmented, and a specific product ion is monitored. This dual-monitoring process (precursor → product), known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling precise quantification even at very low concentrations.[12]

Materials, Reagents, and Instrumentation

| Item | Specification |

| Analytical Standards | 6-Hydroxyetodolac (≥98% purity), Etodolac-d4 (Internal Standard, IS, ≥98% purity) |

| Solvents & Reagents | Acetonitrile (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), Methanol (HPLC grade) |

| Biological Matrix | Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors |

| Instrumentation | HPLC or UHPLC system, Tandem Mass Spectrometer with ESI source, Nitrogen Generator |

| Consumables | C18 Reversed-Phase LC Column (e.g., 2.1 x 50 mm, 1.8 µm), Microcentrifuge tubes (1.5 mL), Syringe filters (0.22 µm PTFE), Autosampler vials |

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

Causality: Accurate quantification relies on a calibration curve constructed from known concentrations. An internal standard (IS), a stable isotope-labeled version of the analyte, is crucial. It is added to all samples (calibrators, QCs, and unknowns) at a fixed concentration to correct for variability during sample preparation and instrument analysis, thereby ensuring accuracy and precision.[13]

Protocol:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 6-Hydroxyetodolac and Etodolac-d4 (IS) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 6-Hydroxyetodolac stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standards for the calibration curve (e.g., spanning 1 to 2000 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Curve & QC Preparation: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL). Independently prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 750 ng/mL).

Plasma Sample Preparation: Protein Precipitation

Causality: Biological matrices like plasma contain high concentrations of proteins that interfere with LC-MS analysis by clogging the column and suppressing the analyte signal.[14][15] Protein precipitation is a rapid and effective technique to remove the majority of these proteins.[2][16] Cold acetonitrile is used as the precipitation agent; it not only denatures the proteins but also acts as the initial extraction solvent for the analyte. Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

Caption: Protein Precipitation Workflow for Plasma Samples.

Protocol:

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS working solution to each tube.

-

Briefly vortex-mix for 5 seconds.

-

Add 150 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial.

-

Inject a portion (e.g., 5 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation & Optimized Conditions

Causality: Method parameters must be optimized to ensure a sharp peak shape, good separation from matrix interferences, and a strong, stable signal. A gradient elution is used to effectively separate the analyte while minimizing the run time. MS/MS parameters like cone voltage and collision energy are tuned specifically for 6-Hydroxyetodolac to maximize the signal of the chosen precursor-product ion transition.

Caption: Schematic of the LC-MS/MS Analytical Workflow.

Table 1: Optimized Liquid Chromatography Conditions

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Optimized Mass Spectrometry Conditions

| Parameter | Setting |

| MS System | Tandem Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Analyte | Precursor Ion (m/z) |

| 6-Hydroxyetodolac | 302.2 |

| Etodolac-d4 (IS) | 290.2 |

Note: The molecular formula for 6-Hydroxyetodolac is C17H21NO4[17]. The deprotonated molecule [M-H]⁻ gives a precursor m/z of 302.2. The product ion m/z 258.2 corresponds to the loss of the carboxyl group (–CO2H). These values must be empirically optimized on the specific instrument used.

Method Validation: A Self-Validating System

To ensure the method is reliable and suitable for its intended purpose, a full validation must be performed according to regulatory guidelines such as those from the FDA or EMA.[18][19][20]

Table 3: Key Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |

| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20% RSD. |

| Accuracy | The closeness of the measured concentration to the true value. | Mean concentration of QC samples should be within ±15% of the nominal value (at least 67% of QCs must pass). |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | The relative standard deviation (RSD) of QC sample concentrations should not exceed 15%. |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have an RSD ≤ 15%. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability QCs should be within ±15% of nominal values. |

Data Analysis & Quantification

-

Chromatogram Integration: The data system software integrates the peak area for both the 6-Hydroxyetodolac and the IS (Etodolac-d4) MRM transitions.

-

Response Ratio Calculation: A Peak Area Ratio (PAR) is calculated for each sample: PAR = (Peak Area of 6-Hydroxyetodolac) / (Peak Area of IS)

-

Calibration Curve Generation: A linear regression analysis is performed by plotting the PAR of the calibration standards against their nominal concentrations. A 1/x² weighting is typically applied to ensure accuracy across the entire range.

-

Concentration Calculation: The concentration of 6-Hydroxyetodolac in the unknown samples is calculated by interpolating their PAR values from the calibration curve equation.

References

-

(PDF) DETERMINATION OF ETODOLAC BY RP-HPLC METHOD - ResearchGate. Available at: [Link]

-

Separation techniques: Chromatography - PMC - NIH. Available at: [Link]

-

Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations - PMC - PubMed Central. Available at: [Link]

-

Separation techniques: Chromatography - JournalAgent. Available at: [Link]

-

Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS: Application to Clinical Pharmacokinetics | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Available at: [Link]

-

Chromatography: Techniques of Separation | TSI Journals. Available at: [Link]

-

Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC - NIH. Available at: [Link]

-

FDA Guidance on analytical procedures and methods validation published - ECA Academy. Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TOLPERISONE HCl AND ETOD - International Journal of Bioassays. Available at: [Link]

-

Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - MDPI. Available at: [Link]

-

A LC-MS/MS method for the simultaneous determination of 6-cyanodopamine, 6-nitrodopamine, 6-nitrodopa, 6-nitroadrenaline and 6-bromodopamine in human plasma and its clinical application in patients with chronic kidney disease - PubMed. Available at: [Link]

-

Sample preparation in a bioanalytical workflow – part 1 - YouTube. Available at: [Link]

-

Method development and validation of HPLC for simultaneous determination of Etodolac - Der Pharma Chemica. Available at: [Link]

-

Bioanalysis Sample Prep Techniques | PDF | Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - Scribd. Available at: [Link]

-

Separation Techniques Chem 551. Available at: [Link]

-

Clinical LC-MS/MS Systems: Analytical Capabilities - Waters Corporation. Available at: [Link]

-

Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma - Semantic Scholar. Available at: [Link]

-

(PDF) A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - ResearchGate. Available at: [Link]_

-

Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content - Jack Westin. Available at: [Link]

-

Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed. Available at: [Link]

-

Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]

-

6-Hydroxyetodolac | C17H21NO4 | CID 14146232 - PubChem - NIH. Available at: [Link]

-

Application of Six Detection Methods for Analysis of Paralytic Shellfish Toxins in Shellfish from Four Regions within Latin America - MDPI. Available at: [Link]

-

Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid - Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

-

Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed. Available at: [Link]

-

Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. Available at: [Link]

-

A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. - SciSpace. Available at: [Link]

-

Analytical methods for quantifying amiloride and enhancer in skin layers - ResearchGate. Available at: [Link]

-

Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. Available at: [Link]

-

Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC. Available at: [Link]

-

Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams - MDPI. Available at: [Link]

-

Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS) - ResearchGate. Available at: [Link]

-

FDA Revises Guidance on Safety Testing of Drug Metabolites - RAPS. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijisrt.com [ijisrt.com]

- 3. ijbio.com [ijbio.com]

- 4. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.journalagent.com [pdf.journalagent.com]

- 9. tsijournals.com [tsijournals.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. jackwestin.com [jackwestin.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. 6-Hydroxyetodolac | C17H21NO4 | CID 14146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

A Robust and Validated HPLC-UV Method for the Quantification of 6-Hydroxyetodolac in Human Plasma

An Application Note for Drug Development Professionals

Abstract This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of 6-Hydroxyetodolac, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology emphasizes not only the procedural steps but also the scientific rationale behind each parameter selection, ensuring both clarity and reproducibility. The protocol employs a straightforward protein precipitation technique for sample preparation and a reversed-phase isocratic HPLC method, culminating in a robust, accurate, and precise analytical system compliant with international bioanalytical method validation guidelines.

Introduction: The Importance of Metabolite Quantification

Etodolac is a widely prescribed NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Following administration, etodolac is extensively metabolized in the liver, primarily through hydroxylation, to form several metabolites.[2][3] The major metabolite, 6-Hydroxyetodolac, plays a significant role in the drug's overall disposition and clearance profile.[4][5][6] Therefore, accurate quantification of 6-Hydroxyetodolac in biological matrices, particularly plasma, is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) assessments, enabling a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

This guide provides a self-validating framework for establishing a reliable analytical method, grounded in authoritative standards set by regulatory bodies such as the FDA and EMA.[8][9]

Analyte Characteristics and Method Principle

Analyte: 6-Hydroxyetodolac

-

Chemical Name: 2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid.[4]

-

Molecular Formula: C₁₇H₂₁NO₄.[6]

-

Molecular Weight: 303.35 g/mol .[4]

-

Chemical Class: Carboxylic acid, pyranoindole derivative.[4]

The presence of a carboxylic acid functional group and a relatively non-polar core structure makes 6-Hydroxyetodolac an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The principle of this method hinges on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By adjusting the mobile phase pH to suppress the ionization of the analyte's carboxylic acid group, its hydrophobicity is increased, leading to greater retention on the column and enabling effective separation from endogenous plasma components. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength.

Experimental Protocol: Materials and Instrumentation

Reagents and Materials

-

6-Hydroxyetodolac reference standard (≥98% purity)

-

Internal Standard (IS), e.g., a structurally similar compound not present in the matrix

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Orthophosphoric acid (85%)

-

Water (HPLC grade or Milli-Q)

-

Human plasma (with K₂EDTA as anticoagulant), sourced from qualified donors

-

Microcentrifuge tubes (1.5 mL)

Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Data acquisition and processing software.

-

Analytical balance, pH meter, vortex mixer, and centrifuge.

Detailed Analytical Method

Preparation of Solutions

Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 60:40 v/v):

-

Aqueous Component: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

-

Mixing: Combine 600 mL of the prepared buffer with 400 mL of acetonitrile.

-

Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Causality Behind the Choice: The phosphate buffer provides pH control. At pH 3.0, which is well below the pKa of the carboxylic acid group of 6-Hydroxyetodolac, the analyte exists predominantly in its neutral, non-ionized form. This enhances its retention on the non-polar C18 stationary phase, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

| Parameter | Condition | Rationale |

| Analytical Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for retaining moderately non-polar compounds like 6-Hydroxyetodolac. |

| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) | Isocratic elution for simplicity and robustness. The ratio is optimized for adequate retention and separation within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis speed, separation efficiency, and system backpressure. |

| Column Temperature | 35 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |

| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overload. |

| UV Detection | 226 nm | Etodolac and its metabolites exhibit strong absorbance near this wavelength, offering good sensitivity.[10] |

| Run Time | ~10 minutes | Sufficient to allow for elution of the analyte, internal standard, and late-eluting matrix components. |

Stock Solutions, Calibration Standards, and QCs

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Hydroxyetodolac reference standard and the internal standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for spiking.

-

Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve a calibration range, for example, from 10 ng/mL to 2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 1500 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous interferences from plasma samples.[11][12]

Caption: Protein Precipitation Workflow for Plasma Samples.

Causality Behind the Choice: Acetonitrile is an efficient precipitating agent. A 3:1 ratio of acetonitrile to plasma ensures near-complete protein removal.[12] The inclusion of an internal standard early in the process compensates for potential variability during sample handling and injection.

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to established guidelines from regulatory bodies like the EMA or FDA.[13][14][15] Validation demonstrates that the method is suitable for its intended purpose.

Caption: Core Components of the Analytical Workflow and Method Validation.

The following table outlines the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.[16] |

| Accuracy | Closeness of measured values to the true value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ) for QC samples.[13] |

| Precision | Repeatability of measurements (expressed as %CV). | %CV should not exceed 15% (20% at LLOQ) for intra- and inter-day runs.[13] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response; accuracy within ±20% and precision ≤20%. |

| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible across QC levels. |

| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[9] |

| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Conclusion and Field-Proven Insights

This application note provides a comprehensive and scientifically-grounded HPLC-UV method for the quantification of 6-Hydroxyetodolac in human plasma. The combination of a simple yet effective protein precipitation sample preparation and a robust isocratic RP-HPLC method makes it highly suitable for routine analysis in a drug development setting.

Senior Application Scientist Insights:

-

Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a close structural analog that is not a metabolite and has similar chromatographic behavior and extraction recovery is the next best choice.

-

Troubleshooting Peak Tailing: Peak tailing for acidic compounds like 6-Hydroxyetodolac is common. Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. Using a high-purity, end-capped C18 column can also minimize tailing by reducing interactions with residual silanol groups.

-

Matrix Variability: When validating, it is crucial to test at least six different lots of human plasma to ensure the method is robust against inter-individual biological variability.[13]

By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently implement this method to generate high-quality, reliable data for their pharmacokinetic and drug metabolism studies.

References

-

PubChem. (n.d.). 6-Hydroxyetodolac. National Center for Biotechnology Information. Retrieved from [Link]

-

LCGC. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]

-

Al-Soud, Y. A., & Al-Masri, S. (2023). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. PMC. Retrieved from [Link]

-

European Medicines Agency. (2022). Bioanalytical method validation. Retrieved from [Link]

-

ResearchGate. (2016). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. Retrieved from [Link]

-

Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

-

AA Pharma Inc. (2018). PRODUCT MONOGRAPH ETODOLAC. Retrieved from [Link]

-

International Journal of Bioassays. (2015). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TOLPERISONE HCl AND ETODOLAC. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

ResearchGate. (2002). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]

-

PubMed. (2003). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Method development and validation of HPLC for simultaneous determination of Etodolac. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. Retrieved from [Link]

-

MDPI. (2023). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Retrieved from [Link]

-

ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

-

ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

-

PubMed. (1994). Etodolac clinical pharmacokinetics. Retrieved from [Link]

-

NCBI Bookshelf. (2020). Etodolac. Retrieved from [Link]

-

SciSpace. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Retrieved from [Link]

-

Elsevier. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

Sources

- 1. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. 6-Hydroxyetodolac | C17H21NO4 | CID 14146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. elearning.unite.it [elearning.unite.it]

- 10. researchgate.net [researchgate.net]

- 11. biotage.com [biotage.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Application Note: 6-Hydroxyetodolac as a Biomarker for Etodolac Metabolism

Introduction: The Critical Role of Metabolite Monitoring in Personalized Medicine

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] As with many therapeutic agents, the clinical response and potential for adverse effects are significantly influenced by inter-individual variability in drug metabolism. Etodolac is extensively metabolized in the liver, primarily through oxidation and glucuronidation pathways, before its metabolites are renally excreted.[2] A key step in its biotransformation is the hydroxylation of the parent molecule, a reaction catalyzed by the cytochrome P450 enzyme, CYP2C9.[3] This process predominantly forms 6-hydroxyetodolac, a major metabolite that serves as a direct indicator of CYP2C9 enzymatic activity.[3]

The genetic polymorphism of the CYP2C9 gene is well-documented, with certain alleles resulting in decreased or deficient enzyme function.[4] Consequently, individuals who are poor metabolizers may exhibit slower clearance of etodolac, leading to elevated plasma concentrations and an increased risk of adverse drug reactions. Conversely, extensive metabolizers may clear the drug more rapidly, potentially reducing its therapeutic efficacy at standard doses. Therefore, the quantification of 6-hydroxyetodolac in biological matrices offers a valuable tool for phenotyping an individual's CYP2C9 metabolic capacity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-hydroxyetodolac as a biomarker for etodolac metabolism, detailing the underlying scientific principles and providing robust protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Rationale: Why 6-Hydroxyetodolac is an Effective Biomarker

The utility of 6-hydroxyetodolac as a biomarker is grounded in its direct and primary formation by the CYP2C9 enzyme.[3] The metabolic ratio of the metabolite to the parent drug in plasma or urine can provide a quantitative measure of an individual's metabolic phenotype.[5] This approach has been successfully employed for other NSAIDs that are CYP2C9 substrates, such as flurbiprofen, where the formation of its hydroxylated metabolite is used to assess enzyme activity.[5][6]

By monitoring the levels of 6-hydroxyetodolac, researchers and clinicians can gain insights into:

-

Individual Metabolic Capacity: Differentiating between poor, intermediate, and extensive metabolizers of etodolac.

-

Potential for Drug-Drug Interactions: Assessing the impact of co-administered drugs that may inhibit or induce CYP2C9 activity.

-

Risk of Adverse Events: Identifying individuals at a higher risk of toxicity due to impaired etodolac clearance.

-

Personalized Dosing Strategies: Providing a basis for dose adjustments to optimize therapeutic outcomes and enhance patient safety.

The following diagram illustrates the metabolic pathway of etodolac and the central role of 6-hydroxyetodolac as a biomarker for CYP2C9 activity.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 6-Hydroxyetodolac | C17H21NO4 | CID 14146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Characterizing the Bioactivity of 6-Hydroxyetodolac using Cell-Based Cyclooxygenase (COX) Activity Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to determine the biological activity of 6-Hydroxyetodolac, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Etodolac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase-2 (COX-2).[1][2] While its metabolites are generally considered inactive, rigorous functional characterization is essential for a complete understanding of its pharmacological profile.[3] This guide presents a robust, two-stage experimental workflow: first, an assessment of general cytotoxicity to establish a viable treatment window, followed by a functional assay to quantify the inhibition of COX-2 activity by measuring prostaglandin E2 (PGE2) production in an inflammatory-stimulated cellular model.

Scientific Background

The Cyclooxygenase (COX) Pathway in Inflammation

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade.[4] They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids, including prostaglandins, prostacyclin, and thromboxane.[5] There are two primary isoforms:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for baseline prostaglandin production that mediates essential physiological functions like gastric protection and platelet aggregation.[6]

-

COX-2: An inducible enzyme, typically expressed at low levels in healthy tissue but significantly upregulated by pro-inflammatory stimuli such as cytokines and lipopolysaccharide (LPS).[4][5] The prostaglandins produced by COX-2 are major mediators of inflammation, pain, and fever.[7]

This distinction makes COX-2 a prime therapeutic target for anti-inflammatory drugs, as selective inhibition can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[8]

Etodolac: A Preferential COX-2 Inhibitor

Etodolac is an established NSAID used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][6] Its mechanism of action is the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[7][9] Notably, Etodolac exhibits preferential selectivity for COX-2 over COX-1, which contributes to its therapeutic efficacy.[7]

Metabolism and the Rationale for Testing 6-Hydroxyetodolac

Following administration, Etodolac is extensively metabolized in the liver, leading to the formation of several hydroxylated metabolites, including 6-Hydroxyetodolac.[10][11] These metabolites are then further processed and excreted.[9] While often presumed to be pharmacologically inactive,[3] it is crucial to experimentally verify this. Determining the functional activity of major metabolites is a critical step in drug development, as it informs the overall safety and efficacy profile of the parent drug. This protocol provides the framework to directly test the hypothesis of whether 6-Hydroxyetodolac retains the COX-inhibitory activity of its parent compound.

Integrated Assay Strategy and Workflow

To accurately determine the specific COX-2 inhibitory activity of 6-Hydroxyetodolac, a sequential assay strategy is essential. This approach ensures that any observed decrease in prostaglandin production is a direct result of enzymatic inhibition and not a secondary effect of cytotoxicity.

The workflow consists of two main stages:

-

Cytotoxicity Assessment: Determine the concentration range of 6-Hydroxyetodolac that is non-toxic to the selected cell line. This is critical for defining the appropriate concentrations for the subsequent functional assay.

-

Functional COX-2 Inhibition Assay: Quantify the dose-dependent effect of 6-Hydroxyetodolac on the production of Prostaglandin E2 (PGE2) in cells stimulated to express COX-2.

Figure 1. Integrated workflow for assessing 6-Hydroxyetodolac bioactivity.

Part 1: Cytotoxicity Assessment Protocol (MTT Assay)

Principle

The MTT assay is a colorimetric method used to assess cell viability.[12] Viable cells with active metabolism reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[13]

Detailed Protocol

-

Cell Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 6-Hydroxyetodolac (e.g., 10 mM in DMSO).

-

Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.

-

Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

-

Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, protected from light.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis & Presentation

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

The results should be used to determine the highest concentration of 6-Hydroxyetodolac that does not significantly reduce cell viability (e.g., >90% viability). This concentration will serve as the maximum to be used in the functional COX-2 assay.

Table 1: Example Data for Cytotoxicity of 6-Hydroxyetodolac on RAW 264.7 Cells

| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

| Vehicle Control | 1.254 | 0.08 | 100.0% |

| 1 | 1.248 | 0.07 | 99.5% |

| 10 | 1.231 | 0.09 | 98.2% |

| 25 | 1.205 | 0.06 | 96.1% |

| 50 | 1.159 | 0.08 | 92.4% |

| 100 | 0.878 | 0.05 | 70.0% |

| 200 | 0.451 | 0.04 | 36.0% |

Based on this example data, concentrations up to 50 µM would be appropriate for the subsequent functional assay.

Part 2: Functional COX-2 Inhibition Assay (PGE2 Measurement)

Principle

This assay measures the ability of 6-Hydroxyetodolac to inhibit COX-2 activity.[14] RAW 264.7 cells are stimulated with LPS to induce the expression of the COX-2 enzyme.[14] The cells are then treated with the test compound. COX-2 converts arachidonic acid into prostaglandins, and the amount of PGE2 released into the cell culture supernatant is quantified using a competitive ELISA.[14][15] A reduction in PGE2 levels in treated cells compared to stimulated controls indicates inhibition of COX activity.

Figure 2. Inhibition of the LPS-induced COX-2 pathway by an active compound.

Detailed Protocol

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Cell Stimulation and Treatment:

-

Prepare dilutions of 6-Hydroxyetodolac and a positive control (Etodolac) in culture medium at 2x the final desired concentrations. Use the non-toxic concentration range determined from the MTT assay (e.g., 0.1 µM to 50 µM).

-

Prepare a 2x LPS solution (final concentration of 1 µg/mL is recommended).

-

Define Plate Layout:

-

Negative Control: Cells + Medium (no LPS, no compound)

-

Vehicle Control: Cells + LPS + Vehicle (DMSO)

-

Positive Control: Cells + LPS + Etodolac (various concentrations)

-

Test Compound: Cells + LPS + 6-Hydroxyetodolac (various concentrations)

-

-

Remove the old medium from the cells.

-

Add 50 µL of the appropriate 2x compound/vehicle dilution.

-

Immediately add 50 µL of the 2x LPS solution to all wells except the Negative Control wells (add 50 µL of medium instead). The final volume in each well is now 100 µL.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Supernatant Collection:

-

Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

-

Carefully collect the supernatant (80 µL) without disturbing the cell monolayer. Store at -80°C until the ELISA is performed.

-

-

PGE2 Quantification (Competitive ELISA):

-

Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., R&D Systems KGE004B or similar).

-

Briefly, the principle involves competition between the PGE2 in your sample and a fixed amount of HRP-conjugated PGE2 for a limited number of antibody binding sites.[15]

-

The intensity of the resulting color is inversely proportional to the amount of PGE2 in the sample.[15]

-

Create a standard curve using the provided PGE2 standards.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Data Analysis & Presentation

-

Calculate PGE2 Concentrations: Use the standard curve to interpolate the concentration of PGE2 (pg/mL) in each sample.

-

Calculate % Inhibition: Determine the percentage of PGE2 inhibition for each compound concentration relative to the vehicle control (LPS-stimulated).

% Inhibition = 100 - [ (PGE2_Sample / PGE2_VehicleControl) * 100 ]

-

Determine IC50: Plot the % inhibition versus the log of the compound concentration and use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value (the concentration at which 50% of COX-2 activity is inhibited).

Table 2: Example Data for COX-2 Inhibition by Etodolac and 6-Hydroxyetodolac

| Treatment | Concentration (µM) | Mean PGE2 (pg/mL) | % Inhibition |

| Negative Control | - | 150 | - |

| Vehicle Control (LPS) | - | 2500 | 0% |

| Etodolac | 0.1 | 1875 | 25% |

| 1 | 1250 | 50% | |

| 10 | 450 | 82% | |

| 50 | 200 | 92% | |

| 6-Hydroxyetodolac | 0.1 | 2480 | 0.8% |

| 1 | 2450 | 2.0% | |

| 10 | 2375 | 5.0% | |

| 50 | 2250 | 10.0% |

Interpretation of Results

-

Cytotoxicity: The MTT assay is a critical first step. If 6-Hydroxyetodolac shows significant cytotoxicity at concentrations where PGE2 reduction is observed, the effect on PGE2 cannot be confidently attributed to specific COX-2 inhibition.

-

COX-2 Inhibition:

-

A potent inhibitor (like the Etodolac positive control) will show a dose-dependent decrease in PGE2 production at non-toxic concentrations, resulting in a low IC50 value.

-

If 6-Hydroxyetodolac shows little to no reduction in PGE2 levels across its non-toxic concentration range (as in the example data above), it can be concluded that the metabolite has significantly less or no direct COX-inhibitory activity compared to the parent drug.

-

If 6-Hydroxyetodolac does show dose-dependent inhibition, its calculated IC50 value can be directly compared to that of Etodolac to determine its relative potency.

-

Conclusion

This application note details a validated and robust workflow for determining the cell-based activity of 6-Hydroxyetodolac. By integrating a preliminary cytotoxicity screen with a specific functional assay for COX-2-mediated PGE2 production, this approach provides a clear and reliable method to assess the pharmacological activity of NSAID metabolites. This is essential for building a comprehensive understanding of a drug's in vivo mechanism of action and overall pharmacological profile.

References

-

Drugs.com. (2025). Etodolac: Package Insert / Prescribing Information. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Etodolac. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. [Link]

-

Wikipedia. (2023). Etodolac. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Gasperaityte, et al. (2019). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. BMC Cancer. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146232, 6-Hydroxyetodolac. [Link]

-

Al-Kofahi, M., et al. (2024). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites. [Link]

-

Yan, F., et al. (2014). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators. [Link]

-

Yele, S., et al. (2024). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. Chemistry & Biodiversity. [Link]

-

Patsnap. (2024). What is the mechanism of Etodolac? Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

-

MDPI. (2022). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. [Link]

-

National Center for Biotechnology Information. (n.d.). Non-steroidal Anti-inflammatory Drugs Inhibit Calpain Activity and Membrane Localization of Calpain 2 Protease. [Link]

-

PubMed. (1997). Mechanism of 6-hydroxydopamine neurotoxicity. [Link]

-

MDPI. (2022). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. [Link]

-

Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. [Link]

-

AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. [Link]

-